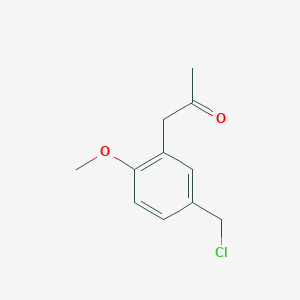

1-(5-(Chloromethyl)-2-methoxyphenyl)propan-2-one

Beschreibung

1-(5-(Chloromethyl)-2-methoxyphenyl)propan-2-one is a substituted propan-2-one derivative featuring a chloromethyl (-CH2Cl) group at the 5-position and a methoxy (-OCH3) group at the 2-position of the phenyl ring. These compounds are intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science .

Eigenschaften

Molekularformel |

C11H13ClO2 |

|---|---|

Molekulargewicht |

212.67 g/mol |

IUPAC-Name |

1-[5-(chloromethyl)-2-methoxyphenyl]propan-2-one |

InChI |

InChI=1S/C11H13ClO2/c1-8(13)5-10-6-9(7-12)3-4-11(10)14-2/h3-4,6H,5,7H2,1-2H3 |

InChI-Schlüssel |

BVPGQXNYQMHMAD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CC1=C(C=CC(=C1)CCl)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Chloromethyl)-2-methoxyphenyl)propan-2-one typically involves the chloromethylation of 2-methoxyphenylpropan-2-one. This can be achieved through the reaction of 2-methoxyphenylpropan-2-one with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(5-(Chloromethyl)-2-methoxyphenyl)propan-2-one may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-(Chloromethyl)-2-methoxyphenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(5-(Chloromethyl)-2-methoxyphenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(5-(Chloromethyl)-2-methoxyphenyl)propan-2-one involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Properties

The chloromethyl and methoxy substituents influence electronic, steric, and reactivity profiles. Key analogs include:

Key Observations :

- Substituent Effects: The chloromethyl group enhances electrophilicity compared to chloro or methoxy groups, favoring nucleophilic substitution reactions. For example, 1-(4-Chlorophenylimino) derivatives exhibit corrosion inhibition due to electron-withdrawing effects , while trifluoromethyl groups (as in 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one) increase lipophilicity for pharmaceutical applications .

- Positional Isomerism : The 5-chloro-2-methoxy substitution (e.g., 1-(5-Chloro-2-methoxyphenyl)propan-1-one) is associated with industrial utility, whereas 2-chloro-5-methoxy isomers (e.g., 1-Chloro-1-(2-chloro-5-methoxyphenyl)propan-2-one) may exhibit distinct reactivity due to steric hindrance .

Functional Performance

- Corrosion Inhibition: Propan-2-one derivatives with electron-withdrawing groups (e.g., 1-(4-Chlorophenylimino)-1(phenylhydrazono)-propan-2-one) achieve 88–93% inhibition efficiency in acidic media, attributed to adsorption on metal surfaces via lone-pair electrons .

- Antimicrobial Activity : Benzofurans synthesized from propan-2-one intermediates (e.g., 5-acetyl-6-hydroxy-3-methylbenzofuran) show moderate antimicrobial activity, with MIC values ranging from 25–50 µg/mL against S. aureus and E. coli .

Biologische Aktivität

1-(5-(Chloromethyl)-2-methoxyphenyl)propan-2-one, a compound belonging to the class of substituted propanones, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a chloromethyl group and a methoxy group attached to a phenyl ring, influencing its reactivity and biological interactions. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Recent studies indicate that 1-(5-(Chloromethyl)-2-methoxyphenyl)propan-2-one exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showing promising results comparable to established antibiotics.

- Mechanism of Action : The compound's antimicrobial activity is believed to stem from its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has also been explored. Research suggests that it may inhibit the proliferation of cancer cells through several mechanisms:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines, leading to cell death.

- Cell Cycle Arrest : It can cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.

Case Studies

- Antimicrobial Efficacy : A study conducted on various strains of Staphylococcus aureus and Escherichia coli revealed that 1-(5-(Chloromethyl)-2-methoxyphenyl)propan-2-one exhibited minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics like ciprofloxacin.

- Anticancer Activity : In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating potent activity.

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of 1-(5-(Chloromethyl)-2-methoxyphenyl)propan-2-one.

| Substituent | Effect on Activity |

|---|---|

| Chloromethyl group | Enhances antimicrobial activity |

| Methoxy group | Contributes to lipophilicity and potency |

Q & A

Q. What are the standard synthetic routes for 1-(5-(Chloromethyl)-2-methoxyphenyl)propan-2-one, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via Friedel-Crafts acylation or chalcone-based intermediates. For example, chalcone derivatives can undergo epoxidation using hydrogen peroxide in alkaline ethanol (5% NaOH, 30% H₂O₂) . Optimization involves controlling stoichiometry (e.g., 1:10 molar ratio of chalcone to H₂O₂) and reaction time (2–4 hours). Recrystallization in ethanol improves purity. Variations in substituent positions (e.g., chloromethyl vs. methoxy) may require adjusting base strength or solvent polarity to avoid side reactions like over-oxidation .

Q. How is the molecular structure of 1-(5-(Chloromethyl)-2-methoxyphenyl)propan-2-one confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include bond angles (e.g., C–C=O ~120°) and torsional angles between the chloromethyl and methoxy groups. Computational methods like density functional theory (DFT) validate experimental data, with mean (C–C) deviations <0.008 Å . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms proton environments, such as the deshielded ketone proton at δ ~2.1 ppm .

Q. What analytical techniques are recommended for assessing purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used for purity analysis (>98%). Stability studies employ accelerated degradation tests under acidic/basic conditions (e.g., 0.1 M HCl/NaOH at 40°C) followed by mass spectrometry (MS) to identify degradation products like demethylated or hydrolyzed derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the chloromethyl group influence reactivity in nucleophilic substitutions?

The chloromethyl group’s electron-withdrawing nature enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attacks (e.g., SN2 with amines or thiols). Steric hindrance from the methoxy group at the ortho position slows reactivity, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) . Computational studies (QSPR models) predict reaction rates by correlating Hammett σ values with activation energies .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from assay conditions. Standardize protocols:

- Use Mueller-Hinton agar for bacterial assays.

- Normalize cell viability tests (MTT assay) to controls.

- Cross-validate with molecular docking to identify binding affinities to targets like bacterial topoisomerase II . Meta-analyses of structure-activity relationships (SAR) can isolate critical substituents (e.g., chloromethyl’s role in membrane penetration) .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Molecular dynamics (MD) simulations predict LogP values for lipophilicity optimization. For example, replacing the methoxy group with a hydroxyl increases solubility but reduces blood-brain barrier penetration. ADMET predictors (e.g., SwissADME) evaluate metabolic stability, identifying vulnerable sites like the ketone group for prodrug strategies .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Chiral intermediates require asymmetric catalysis (e.g., Sharpless epoxidation) or chiral stationary phases in HPLC for resolution. Kinetic resolution using lipases (e.g., Candida antarctica) achieves >90% enantiomeric excess (ee) but adds cost. Process analytical technology (PAT) monitors real-time enantiomer ratios .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.